
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and an ethyl group. It is used in various chemical processes and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-ethylbenzene typically involves the chlorination of 2-(3-chloropropyl)-6-ethylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation and recrystallization techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the propyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst under high pressure.
Major Products Formed
Substitution: Formation of derivatives with different functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons with the removal of chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules. It is used in the development of bioactive compounds and as a reference standard in analytical studies.
Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in medicinal chemistry research.
Industry: Employed in the production of polymers, resins, and other industrial chemicals. It is used as a precursor in the manufacture of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-ethylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-2-(3-chloropropyl)benzene: Lacks the ethyl group, which may affect its reactivity and applications.
2-Chloro-1-(3-chloropropyl)-4-ethylbenzene: Different substitution pattern on the benzene ring, leading to variations in chemical properties and reactivity.
1-Chloro-3-(3-chloropropyl)-5-ethylbenzene: Another isomer with different substitution positions, resulting in distinct chemical behavior.
The presence of both chlorine and ethyl groups in this compound makes it a versatile compound with unique reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H14Cl2 |
|---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
2-chloro-1-(3-chloropropyl)-3-ethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |
InChI-Schlüssel |
PDWCTEGXFSMNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


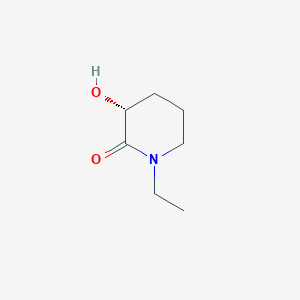
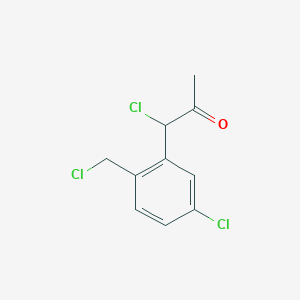
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)

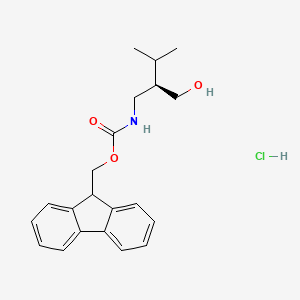
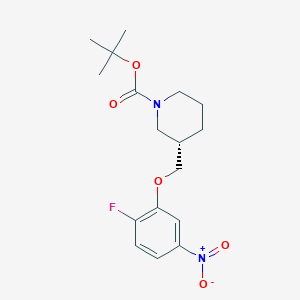
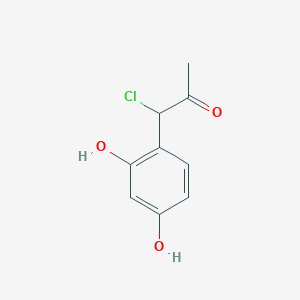

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)





